molecular formula C13H10Cl3N B13994380 3,4-dichloro-N-[(4-chlorophenyl)methyl]aniline CAS No. 5441-80-5

3,4-dichloro-N-[(4-chlorophenyl)methyl]aniline

Cat. No.: B13994380
CAS No.: 5441-80-5
M. Wt: 286.6 g/mol
InChI Key: OILFGJQNCFDONI-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-[(4-chlorophenyl)methyl]aniline is an organic compound that belongs to the class of dichloroanilines. It is characterized by the presence of two chlorine atoms attached to the benzene ring and an aniline group. This compound is used in various industrial applications, including the synthesis of dyes, herbicides, and other chemical intermediates .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichloro-N-[(4-chlorophenyl)methyl]aniline typically involves the reaction of 3,4-dichloroaniline with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of 3,4-dichloronitrobenzene using noble metal catalysts under pressure. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N-[(4-chlorophenyl)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, nitro compounds, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

3,4-Dichloro-N-[(4-chlorophenyl)methyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dichloro-N-[(4-chlorophenyl)methyl]aniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-N-[(4-chlorophenyl)methyl]aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other dichloroanilines may not be as effective .

Properties

CAS No.

5441-80-5

Molecular Formula

C13H10Cl3N

Molecular Weight

286.6 g/mol

IUPAC Name

3,4-dichloro-N-[(4-chlorophenyl)methyl]aniline

InChI

InChI=1S/C13H10Cl3N/c14-10-3-1-9(2-4-10)8-17-11-5-6-12(15)13(16)7-11/h1-7,17H,8H2

InChI Key

OILFGJQNCFDONI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

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